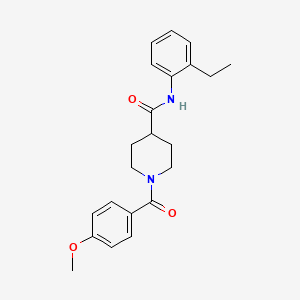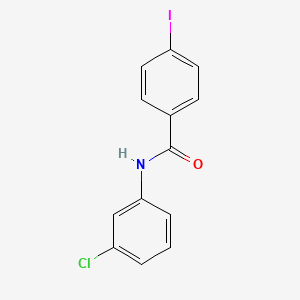![molecular formula C20H19BrN2O4 B5185956 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid, also known as BBABA, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. BBABA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides.
Mécanisme D'action
The mechanism of action of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its synthetic nature, which allows for easy modification of its structure and properties. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also has a relatively low molecular weight, which makes it easier to synthesize and purify compared to larger peptides. However, one limitation of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid. One area of interest is the development of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid analogs with improved solubility and bioavailability. Another area of interest is the study of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid in combination with other anti-cancer or anti-inflammatory agents, to determine whether it has synergistic effects. Finally, the use of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid as a tool for studying protein-protein interactions and signaling pathways in cancer and inflammation is an area of potential future research.
Méthodes De Synthèse
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase synthesis involves the reaction of amino acid derivatives in solution. The synthesis of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid typically involves the coupling of a butanoic acid derivative with a dipeptide containing a bromobenzoyl group and a phenylacryloyl group.
Applications De Recherche Scientifique
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a modulator of protein-protein interactions. In cancer research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to reduce the production of inflammatory cytokines and chemokines. In protein-protein interaction research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to disrupt the interaction between the transcription factor NF-κB and its co-activator, leading to inhibition of NF-κB activity.
Propriétés
IUPAC Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGRXELXPVBJRT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)


![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)
![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)

